3,5-双(三氟甲基)苯基乙酸乙酯

描述

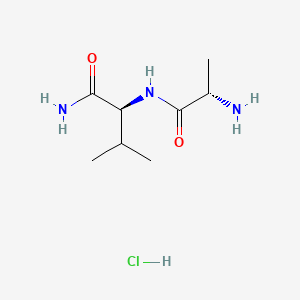

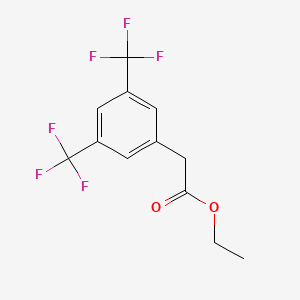

Ethyl 3,5-Bis(trifluoromethyl)phenylacetate, also known as Ethyl 2-(3,5-bis(trifluoromethyl)phenyl)acetate, is a chemical compound with the CAS Number: 144632-97-3 . It has a molecular weight of 300.2 . This compound is typically stored in a sealed, dry environment at room temperature .

Molecular Structure Analysis

The InChI code for Ethyl 3,5-Bis(trifluoromethyl)phenylacetate is 1S/C12H10F6O2/c1-2-20-10 (19)5-7-3-8 (11 (13,14)15)6-9 (4-7)12 (16,17)18/h3-4,6H,2,5H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

Ethyl 3,5-Bis(trifluoromethyl)phenylacetate is a liquid at room temperature . It has a molecular weight of 300.2 .科学研究应用

Antimicrobial Agent Development

Ethyl 3,5-Bis(trifluoromethyl)phenylacetate derivatives have been synthesized and studied for their potential as growth inhibitors of drug-resistant bacteria . These compounds have shown efficacy against menacing pathogens like Enterococci and methicillin-resistant S. aureus (MRSA) , which are known for causing nosocomial infections. The derivatives exhibit minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL, indicating strong antimicrobial activity.

Pharmaceutical Synthesis

The compound serves as a precursor for the synthesis of optically active isomers used in pharmaceuticals . For instance, the ®-isomer of 3,5-Bis(trifluoromethyl)phenyl ethanol, derived from Ethyl 3,5-Bis(trifluoromethyl)phenylacetate, is crucial for compounding NK1 antagonists , which are used in treatments targeting the neurokinin-1 (NK1) receptor, such as for chemotherapy-induced nausea.

Catalysis in Organic Transformations

Ethyl 3,5-Bis(trifluoromethyl)phenylacetate is used in promoting organic transformations . The 3,5-bis(trifluoromethyl)phenyl motif is particularly significant in H-bond catalysts , which are pivotal in numerous synthetic processes, enhancing the efficiency and selectivity of chemical reactions.

Enantioselective Synthesis

The compound is a key chiral intermediate in the enantioselective synthesis of aprepitant , a medication used to prevent chemotherapy-induced nausea and vomiting. This showcases its role in the production of enantiomerically pure substances, which is a critical aspect of creating effective pharmaceuticals.

Biocatalysis

In biocatalytic processes, Ethyl 3,5-Bis(trifluoromethyl)phenylacetate is used to increase the efficiency of whole-cell catalysts in the production of enantiomerically enriched intermediates . This application is particularly relevant in the context of deep-eutectic solvent-containing micro-aerobic medium systems , which are used to enhance the substrate to catalyst ratio, a key factor in biocatalysis.

安全和危害

Ethyl 3,5-Bis(trifluoromethyl)phenylacetate is classified as a skin irritant (Category 2) and an eye irritant (Category 2). It may also cause respiratory irritation (Category 3) . Safety measures include avoiding dust formation, avoiding contact with skin and eyes, and using only under a chemical fume hood .

作用机制

Target of Action

It is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Biochemical Pathways

One study mentions the involvement of nadh, which is primarily consumed in respiration to generate atp, suggesting that it may influence energy production pathways .

属性

IUPAC Name |

ethyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F6O2/c1-2-20-10(19)5-7-3-8(11(13,14)15)6-9(4-7)12(16,17)18/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTVPOAERFKXSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654733 | |

| Record name | Ethyl [3,5-bis(trifluoromethyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3,5-Bis(trifluoromethyl)phenylacetate | |

CAS RN |

144632-97-3 | |

| Record name | Ethyl [3,5-bis(trifluoromethyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B586044.png)

![(11β)-11,17a-Dihydroxy-17a-[(phosphonooxy)methyl]-D-homoandrosta-1,4-diene-3,17-dione Disodium Salt](/img/no-structure.png)

![(7R,8aS)-7-Hydroxy-2-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B586057.png)

![(3alpha,7E,8xi)-7-[2-(4-Methylbenzene-1-sulfonyl)hydrazinylidene]cholest-5-en-3-yl acetate](/img/structure/B586058.png)

![2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B586059.png)

![3-[(4-Aminopyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazole-2-thione](/img/structure/B586061.png)

![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4](/img/structure/B586062.png)